molecular formula C10H17NO3 B8705246 methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate

methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate

Cat. No.: B8705246
M. Wt: 199.25 g/mol
InChI Key: FFMXCDBBUJPHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate is a chemical compound with a unique structure that includes a piperidine ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate typically involves the reaction of 4-oxopiperidine with 2-methylpropanoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the piperidine ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate is unique due to the combination of the piperidine ring and the methyl ester group, which imparts specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate

InChI

InChI=1S/C10H17NO3/c1-10(2,9(13)14-3)11-6-4-8(12)5-7-11/h4-7H2,1-3H3

InChI Key

FFMXCDBBUJPHHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)N1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-bromo-2-methylpropanoate (80.87 ml, 5 equiv), 4-piperidone hydrochloride monohydrate (19.6 g, 1 equiv), acetonitrile (200 ml) and potassium carbonate (69.1 g, 4 equiv) was heated at reflux under nitrogen with mechanical stirring for 17.5 h then cooled in an ice bath before adding diethyl ether (100 ml). Filtration through celite followed by flash chromatography (silica, 10-50% ethyl acetate in hexane) and evaporation of the product fractions gave the desired product as a yellow oil (14.28 g).
Quantity
80.87 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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